molecular formula C11H15BrO B13993372 1-[(3-Bromopropyl)oxy]-3-ethylbenzene

1-[(3-Bromopropyl)oxy]-3-ethylbenzene

Cat. No.: B13993372
M. Wt: 243.14 g/mol
InChI Key: LXWKLAPHFKKGJU-UHFFFAOYSA-N
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Description

1-[(3-Bromopropyl)oxy]-3-ethylbenzene is an aromatic ether featuring a bromopropyl chain (-CH₂CH₂CH₂Br) and an ethyl group (-C₂H₅) attached to a benzene ring. Its structure combines a reactive bromine atom with hydrophobic substituents, making it valuable in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

IUPAC Name

1-(3-bromopropoxy)-3-ethylbenzene

InChI

InChI=1S/C11H15BrO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

LXWKLAPHFKKGJU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)OCCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromopropoxy)-3-ethylbenzene can be synthesized through the reaction of 3-ethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile under reflux conditions. The general procedure involves mixing 3-ethylphenol and potassium carbonate in acetonitrile, followed by the addition of 1,3-dibromopropane. The mixture is then heated under reflux until the reaction is complete .

Industrial Production Methods

Industrial production of 1-(3-bromopropoxy)-3-ethylbenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified through distillation or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromopropoxy)-3-ethylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom in the bromopropoxy group can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.

    Oxidation: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like ethanol or water.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Nucleophilic substitution: Products include 1-(3-hydroxypropoxy)-3-ethylbenzene, 1-(3-aminopropoxy)-3-ethylbenzene, and 1-(3-mercaptopropoxy)-3-ethylbenzene.

    Oxidation: Products include 3-ethylbenzaldehyde and 3-ethylbenzoic acid.

    Reduction: Products include 1-(3-propoxy)-3-ethylbenzene and 3-ethylbenzyl alcohol.

Scientific Research Applications

1-(3-Bromopropoxy)-3-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 1-(3-bromopropoxy)-3-ethylbenzene involves its interaction with specific molecular targets. The bromopropoxy group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ethyl group can influence the compound’s hydrophobicity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural and Functional Analogues: Comparative Analysis

Table 1: Key Structural Analogs and Substituent Effects

Compound Name Substituents on Benzene Ring CAS Number Key Properties/Applications Reference
1-[(3-Bromopropyl)oxy]-3-ethylbenzene -OCH₂CH₂CH₂Br, -C₂H₅ Not specified Intermediate in drug synthesis
(3-Bromopropyl)benzene -CH₂CH₂CH₂Br 637-59-2 Base structure for ILs, catalysis
1-(3-Bromopropyl)-2,4-dichlorobenzene -CH₂CH₂CH₂Br, -Cl (positions 2,4) 93962-66-4 High reactivity in SN2 reactions
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene -CH₂CH₂CH₂Br, -CF₃ Not specified Enhanced electrophilicity
1-Bromo-4-(3-bromopropyl)benzene -Br, -CH₂CH₂CH₂Br Not specified Cross-coupling reactions

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Boiling Point (°C) Solubility (Polarity) Crystallographic Data (if available)
1-[(3-Bromopropyl)oxy]-3-ethylbenzene Not reported Low (hydrophobic) Not available
1-(3-Bromopropyl)-2-chlorobenzene Not reported Moderate Triclinic, P1, V = 853.80 ų
(3-Bromopropyl)benzene Not reported Low Not available
  • Crystal Packing : The triclinic crystal structure of 1-(3-bromopropyl)-2-chlorobenzene (α = 83.112°, β = 72.259°, γ = 73.940°) highlights how halogen substituents influence molecular packing. The ethyl group in the target compound may induce different lattice interactions due to steric bulk.

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